2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide
Description
The compound 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide is a heterocyclic molecule featuring a pyrrole core linked to a 1,2,4-oxadiazole ring substituted with a 4-fluorophenyl group. The acetamide moiety at the N-pyrrole position is further substituted with a phenyl group. This structural framework is common in medicinal chemistry due to the oxadiazole ring’s metabolic stability and the fluorophenyl group’s role in enhancing binding affinity to biological targets .
Properties
IUPAC Name |
2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2/c21-15-10-8-14(9-11-15)19-23-20(27-24-19)17-7-4-12-25(17)13-18(26)22-16-5-2-1-3-6-16/h1-12H,13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWJQRFKIXDJKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Synthesis of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with an amine.
Formation of the Acetamide Moiety: The final step involves the acylation of the pyrrole derivative with phenylacetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, alternative solvents, and more efficient purification techniques. Additionally, industrial-scale production may require the development of continuous flow processes to enhance scalability and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.
Biological Research: Researchers use this compound to study its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms, helping to elucidate the roles of specific proteins and enzymes in cellular processes.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Substituent Variations on the Acetamide Nitrogen
Modifications to the Oxadiazole/Pyrrole Core
- 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (): Replaces pyrrole with a piperidine ring. Exhibited superior binding affinity (-9.8 kcal/mol) compared to control anti-TB drugs (-7.2 to -8.1 kcal/mol), attributed to the piperidine’s conformational flexibility and carboxamide interaction .
- 5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole (): Replaces oxadiazole with a tetrazole ring. Demonstrated favorable ADMET properties but lower binding affinity than the target compound’s analogs .
Pharmacological and Structural Insights
- Key Pharmacophores : The 4-fluorophenyl-1,2,4-oxadiazole motif is critical for target engagement, likely due to π-π stacking and hydrogen bonding with enzymes or receptors .
- Hydrophilic Groups (e.g., methoxyethyl in ): Improve solubility but may reduce membrane permeability.
- Synthetic Feasibility : Analogs with complex substituents (e.g., benzodioxol in ) face challenges in large-scale synthesis, as reflected in their discontinued commercial status .
Biological Activity
The compound 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide is a complex organic molecule that has garnered attention due to its potential biological activities. Its structure includes various functional groups, such as a fluorophenyl moiety and an oxadiazole ring, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and synthesis.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 392.4 g/mol. The IUPAC name is 2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2-methoxyphenyl)acetamide.
Anticancer Properties
Research indicates that derivatives of phenylacetamide compounds exhibit significant anticancer activities. Notably, studies have shown that This compound may act as a potent anticancer agent against various cancer cell lines.
Key Findings:
- Cytotoxicity: The compound demonstrated cytotoxic effects against prostate carcinoma (PC3) cells. In comparative studies, certain derivatives showed IC50 values lower than reference drugs like imatinib, indicating higher potency in inhibiting cancer cell proliferation .
| Compound | Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |
|---|---|---|---|
| 2c | PC3 | 80 | 40 |
| 2b | PC3 | 52 | 40 |
| 2c | MCF7 | 100 | 98 |
The biological activity of the compound can be attributed to its ability to interact with specific molecular targets within cancer cells. The oxadiazole and fluorophenyl groups are believed to facilitate interactions through hydrogen bonding and hydrophobic interactions. This can modulate the activity of enzymes or receptors involved in cell proliferation and survival pathways.
Proposed Mechanism:
- Target Interaction: The compound binds to specific enzymes or receptors.
- Signal Modulation: This binding alters downstream signaling pathways that control cell growth and apoptosis.
- Induction of Apoptosis: Ultimately leads to increased apoptosis in cancer cells.
Synthesis and Characterization
The synthesis of This compound typically involves several steps:
- Formation of the Oxadiazole Ring: Cyclization of a hydrazide with a carboxylic acid derivative.
- Pyrrole Introduction: A condensation reaction with an appropriate aldehyde or ketone introduces the pyrrole ring.
- Final Coupling: The fluorophenyl and methoxyphenyl groups are coupled using palladium-catalyzed reactions.
Case Studies
Several case studies have demonstrated the effectiveness of similar compounds in clinical settings:
- Study on Anticancer Activity: A study involving derivatives similar to our compound showed significant inhibition of prostate cancer cell lines with specific substitutions enhancing activity .
- Binding Affinity Studies: Research has indicated that modifications in the chemical structure can lead to variations in binding affinities to target proteins, impacting overall efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
